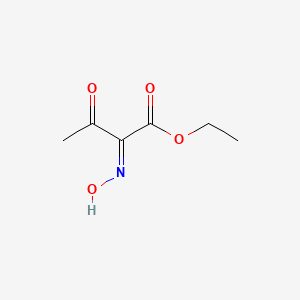

ethyl (2E)-2-hydroxyimino-3-oxobutanoate

Description

Ethyl (2E)-2-hydroxyimino-3-oxobutanoate (C₆H₉NO₄; molecular weight: 159.14 g/mol) is a β-keto ester derivative characterized by a hydroxyimino (-NHOH) group at the 2-position and an oxo (-C=O) group at the 3-position of the butanoate backbone . Its IUPAC name is ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate, and it is registered under CAS numbers 5408-04-8, 66508-93-8, and 66508-94-9 . The (2E) configuration indicates the trans stereochemistry of the hydroxyimino group relative to the ester moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocycles and coordination complexes .

Properties

IUPAC Name |

ethyl (2E)-2-hydroxyimino-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c1-3-11-6(9)5(7-10)4(2)8/h10H,3H2,1-2H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IACSYDRIOYGJNH-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NO)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N/O)/C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sodium Nitrite in Acetic Acid/Water Systems

A widely reported method involves treating ethyl acetoacetate with sodium nitrite in glacial acetic acid and water at 0°C.

Procedure:

-

Ethyl acetoacetate (40.0 mmol) is dissolved in glacial acetic acid (6 mL).

-

Aqueous NaNO₂ (52.0 mmol in 6 mL H₂O) is added dropwise at 0°C.

-

The mixture is stirred overnight, neutralized with NaHCO₃ to pH 7–8, and extracted with ethyl acetate.

-

The organic layer is dried (Na₂SO₄) and concentrated to yield the product (99%).

Key Advantages:

-

High yield (99%) and short reaction time.

-

Minimal purification required due to high conversion.

Limitations:

-

Requires strict temperature control to prevent byproducts.

Alkyl Nitrites in Acidic Solvents

Alternative protocols employ alkyl nitrites (e.g., isopropyl nitrite) with hydrochloric acid (HCl) in solvents like di-isopropyl ether or isopropyl alcohol.

Procedure:

-

Ethyl acetoacetate is mixed with isopropyl nitrite and HCl in di-isopropyl ether at 10°C.

-

The reaction warms to room temperature over 90 hours.

-

The mixture is washed (H₂O, brine, NaHCO₃), dried (MgSO₄), and concentrated.

-

Crystallization from isopropyl alcohol yields the product with a syn:anti ratio of 27:1.

Key Advantages:

-

High stereoselectivity (syn preference).

-

Scalable for industrial applications.

Limitations:

-

Prolonged reaction time (90 hours).

Sulfuric Acid-Mediated Nitrosation

A modified approach uses sulfuric acid (H₂SO₄) with NaNO₂, yielding 79% product after recrystallization.

Procedure:

-

Ethyl acetoacetate is treated with NaNO₂ in H₂SO₄ at 0°C for 24 hours.

-

The mixture is extracted with ether, washed, dried, and concentrated.

Key Advantages:

-

Cost-effective reagents.

-

Suitable for small-scale synthesis.

Limitations:

-

Lower yield compared to acetic acid systems.

Comparative Analysis of Synthetic Methods

Table 1 summarizes the efficiency, stereoselectivity, and practicality of major methods.

Table 1: Comparison of Preparation Methods for this compound

Insights:

-

NaNO₂/AcOH offers the highest yield but lacks stereochemical data.

-

Alkyl nitrites excel in stereoselectivity, critical for pharmaceutical applications.

-

H₂SO₄ systems are economical but less efficient.

Optimization Strategies and Industrial Considerations

Temperature and pH Control

Maintaining temperatures below 10°C minimizes side reactions (e.g., diazotization or over-nitrosation). Neutralization to pH 7–8 post-reaction prevents acid-catalyzed decomposition.

Solvent Selection

Polar aprotic solvents (e.g., acetic acid) enhance nitrosonium ion stability, while ethers improve solubility of intermediates. Isopropyl alcohol facilitates high syn-selectivity by stabilizing the transition state.

Scalability and Purification

Industrial-scale processes favor continuous extraction and fractional distillation. Crystallization from benzene or isopropyl alcohol enhances enantiomeric purity (>95% ee).

Physicochemical Properties and Characterization

This compound exhibits:

-

Spectroscopic Data:

Applications and Derivatives

This compound serves as a precursor to:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ketone and oxime groups enable reactivity with nucleophiles:

-

Ammonia/Amines: Forms imine derivatives through condensation.

-

Hydrazines: Generates pyrazole rings via cyclocondensation.

Example Reaction with Hydrazine:

-

Conditions: Ethanol reflux, 6 hours

-

Yield: ~85%

Halogenation

The α-carbon adjacent to the ketone undergoes halogenation:

-

Reactants: Cl₂ or Br₂ in acetic acid

-

Products: α-Halo derivatives (e.g., ethyl 2-hydroxyimino-3-oxo-2-chlorobutanoate)

| Halogen | Conditions | Product Stability |

|---|---|---|

| Cl₂ | 0–5°C, 2 hours | High |

| Br₂ | RT, 1 hour | Moderate |

Cyclization Reactions

The compound participates in heterocycle synthesis:

-

With Urea/Thiourea: Forms pyrimidine derivatives under acidic conditions.

-

With Hydroxylamine: Produces isoxazole rings.

Key Cyclization Data:

| Cyclizing Agent | Product | Yield | Conditions |

|---|---|---|---|

| Urea | Pyrimidinone derivative | 78% | H₂SO₄, 80°C |

| Thiourea | Thiazole derivative | 65% | HCl, reflux |

Biological Interactions

The compound acts as a substrate in enzymatic assays, forming complexes with metalloenzymes due to its oxime group. Studies highlight its role in cephalosporin biosynthesis as a precursor .

Mechanistic Insight:

-

The oxime group chelates metal ions (e.g., Fe²⁺), modulating enzyme activity in β-lactam antibiotic pathways.

Comparative Reactivity

This compound exhibits distinct reactivity compared to analogs:

| Compound | Reactivity Profile | Key Difference |

|---|---|---|

| Ethyl 2-methoxyimino-3-oxobutanoate | Lower electrophilicity | Methoxy vs. hydroxy substitution |

| Ethyl 3-oxobutanoate | No cyclization capability | Absence of oxime group |

Stability and Degradation

Scientific Research Applications

Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate, also known as ethyl 2-(hydroxyimino)-3-oxobutanoate, is a chemical compound with diverse applications, primarily in organic synthesis .

Basic Information

Applications in Organic Synthesis

Ethyl 2-(hydroxyimino)-3-oxobutanoate is mainly used as a synthetic intermediate in the production of various organic compounds .

- ** antiplatelet agent synthesis:** It is used in the synthesis of dual-target antagonists against P2Y1 and P2Y12 receptors, which are involved in ADP-mediated platelet aggregation. These antagonists have potential as oral antiplatelet agents with a wider therapeutic window compared to ticagrelor .

- Synthesis of other compounds: Ethyl-2-(hydroxyimino)-3-oxobutanoate is a starting material for producing compounds like 2-CHLORO-2-HYDROXYIMINOACETIC ACID ETHYL ESTER, ETHYL 3-METHYL-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE, and ETHYL 5-METHYL-2-OXO-1H,3H-IMIDAZOLIN-4-CARBOXYLATE .

Potential in Drug Development

Several studies highlight the potential of ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives in drug development .

- Antimicrobial Activity: Derivatives of ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate have shown antibacterial activity against various bacterial strains, including E. sakazakii, E. coli, S. aureus, and K. pneumonia .

- Anthelmintic Activity: These derivatives also exhibit anthelmintic activity against P. posthuma and A. galli, surpassing the effectiveness of standard albendazole .

- Cytotoxicity: Preliminary studies suggest cytotoxic potential against Brine shrimps nauplii .

Mechanism of Action

The mechanism of action of ethyl (2E)-2-hydroxyimino-3-oxobutanoate involves its interaction with specific molecular targets and pathways. This includes:

Molecular Targets: The compound binds to specific proteins or enzymes, altering their activity.

Pathways: It may influence various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Oxobutanoate Derivatives

The structural and functional diversity of oxobutanoate derivatives arises from modifications at the 2- and 3-positions. Below is a comparative analysis based on substituent type:

Table 1: Key Oxobutanoate Derivatives and Their Properties

Structural and Reactivity Comparisons

Hydroxyimino vs. Hydrazono Groups

- Hydroxyimino Group (Target Compound): The -NHOH group participates in tautomerism (keto-enol equilibria) and acts as a weak acid (pKa ~9–10). It forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) .

- Hydrazono Derivatives (e.g., ): The -NH-N=C- group in hydrazones enhances conjugation, leading to redshifted UV-Vis absorption. These derivatives are used in colorimetric assays and as ligands in coordination chemistry .

Halogenated Derivatives

- Chlorinated Substituents (): Electron-withdrawing chlorine atoms increase electrophilicity at the α-carbon, facilitating nucleophilic substitutions. Ethyl 2,2-dichloro-3-oxobutanoate is highly reactive in Claisen condensations , while the dichlorobenzylidene derivative () exhibits antimicrobial activity due to lipophilic Cl groups enhancing membrane penetration .

Ester and Alkoxy Variations

- Ethoxymethylene Group () : The ethoxymethylene (-CH(OEt)=) substituent increases steric bulk and thermal stability (b.p. 268.8°C), making it suitable for high-temperature reactions .

- Ethyl Pyruvate (): A simpler β-keto ester lacking the hydroxyimino group, ethyl pyruvate is known for anti-inflammatory properties, suggesting that the hydroxyimino group in the target compound may modify bioactivity .

Q & A

Q. What are the recommended synthetic routes for ethyl (2E)-2-hydroxyimino-3-oxobutanoate, and how can reaction conditions be optimized for yield?

Methodological Answer: Synthesis typically involves condensation reactions between hydroxylamine derivatives and β-keto esters. For example, analogous routes for ethyl 2-chloro-3-oxobutanoate (CAS 609-15-4) involve nucleophilic substitution under controlled pH (6–7) and temperature (25–40°C) to minimize side reactions . Optimization includes:

- Catalyst selection : Use mild bases (e.g., NaHCO₃) to avoid ester hydrolysis.

- Solvent choice : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves E/Z isomers.

Yield improvements (70–85%) are achieved by slow addition of hydroxylamine to prevent exothermic side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

Q. What are the critical storage conditions to prevent degradation of this compound?

Methodological Answer:

- Moisture sensitivity : Store under inert gas (N₂/Ar) in sealed containers with desiccants (silica gel) .

- Temperature : –20°C for long-term stability; ambient temperatures accelerate hydrolysis.

- Light protection : Amber glass vials prevent UV-induced isomerization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound across different methodologies?

Methodological Answer: Contradictions often arise from:

- Isomerization : E/Z ratios vary with reaction time and base strength. Quantify isomers via HPLC (C18 column, 70:30 H₂O/ACN) .

- Byproduct formation : Monitor intermediates via TLC (Rf 0.3–0.5 in EtOAc/hexane). Reproduce protocols with strict pH control (6.5–7.0) to suppress aldol condensation .

- Validation : Cross-reference with crystallographic data to confirm product identity .

Q. How does the stereochemical configuration (E/Z) of ethyl 2-hydroxyimino-3-oxobutanoate influence its biochemical interactions, and what methods differentiate these isomers?

Methodological Answer:

- E-isomer prevalence : The (2E) configuration stabilizes intramolecular hydrogen bonding, favoring bioactivity in enzyme binding pockets .

- Differentiation methods :

- NOESY NMR : Spatial proximity of hydroxyimino and ester groups confirms E-configuration.

- Vibrational circular dichroism (VCD) : Detects chirality in crystalline samples .

Q. What enzymatic systems interact with β-keto ester derivatives like this compound, and how can these interactions be quantified?

Methodological Answer:

- Isomerases : EC 5.4.99.3 (acetolactate mutase) catalyzes analogous β-keto acid rearrangements. Assay activity via UV-Vis (λ = 340 nm) monitoring of cofactor (ascorbic acid) depletion .

- Kinetic studies : Use stopped-flow spectrometry to measure kcat/Km under varied substrate concentrations (0.1–5 mM).

Q. In ecological risk assessments, what experimental models are appropriate for evaluating the environmental persistence of this compound?

Methodological Answer:

- Abiotic degradation : Conduct hydrolysis studies at pH 4–9 (25–50°C) with LC-MS monitoring.

- Biotic degradation : Use OECD 301D respirometry with activated sludge to measure biodegradation (%) over 28 days .

- Soil adsorption : Batch experiments with HPLC-UV quantify Koc (organic carbon partition coefficient) .

Q. What computational modeling approaches are validated for predicting the reactivity and stability of this compound in solution?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G* level to predict hydrolysis pathways (e.g., nucleophilic attack at β-keto group) .

- Molecular Dynamics (MD) : Simulate solvation in water/ethanol mixtures (GROMACS) to assess aggregation tendencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.